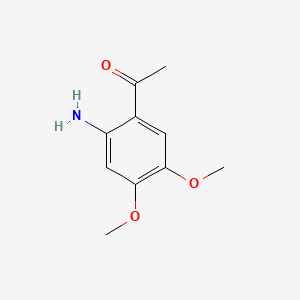

1-(2-Amino-4,5-dimethoxyphenyl)ethanone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

1-(2-amino-4,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKWXEGYKGTMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193999 | |

| Record name | Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4101-30-8 | |

| Record name | Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004101308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-amino-4,5-dimethoxyphenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-4,5-dimethoxyphenyl)ethanone, also known as 2'-Amino-4',5'-dimethoxyacetophenone, is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceuticals and bioactive molecules.[1][2] Its structure, featuring an acetophenone core with both amino and dimethoxy functional groups, imparts unique chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on its role as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3]

Chemical and Physical Properties

This compound is a light orange to yellow-green crystalline powder. It is sparingly soluble in water but soluble in methanol.[4] Key chemical and physical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2'-Amino-4',5'-dimethoxyacetophenone, 2-Acetyl-4,5-dimethoxyaniline |

| CAS Number | 4101-30-8[5] |

| Molecular Formula | C₁₀H₁₃NO₃[2][5] |

| Molecular Weight | 195.22 g/mol [2][5] |

| InChI | InChI=1S/C10H13NO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,11H2,1-3H3[6] |

| InChIKey | KGKWXEGYKGTMAK-UHFFFAOYSA-N[6] |

| SMILES | CC(=O)C1=CC(=C(C=C1N)OC)OC[6] |

| MDL Number | MFCD00016646[4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 106-108 °C[4] |

| Boiling Point (Predicted) | 343.5 ± 37.0 °C[4] |

| Density (Predicted) | 1.139 g/cm³[4] |

| pKa (Predicted) | 2.48 ± 0.10[4] |

| Appearance | Light orange to Yellow to Green powder to crystal |

| Solubility | Soluble in Methanol[4] |

Table 3: Computed Properties

| Property | Value |

| XLogP3-AA | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4[2] |

| Rotatable Bond Count | 3[2] |

| Exact Mass | 195.089543 g/mol [2] |

| Monoisotopic Mass | 195.089543 g/mol [2] |

| Topological Polar Surface Area | 61.6 Ų[2] |

| Heavy Atom Count | 14[2] |

| Complexity | 208[2] |

Experimental Protocols

Synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (Intermediate)

This protocol is adapted from the nitration of similar aromatic ketones.

Materials:

-

3,4-Dimethoxyacetophenone

-

Nitric acid (67%)

-

Sodium nitrite

-

Dichloromethane

-

Sodium bicarbonate

-

Sodium sulfate

-

Ice

Procedure:

-

Prepare a solution of 3,4-dimethoxyacetophenone in 17% nitric acid at 5-10 °C.

-

In a separate reaction vessel, prepare a solution of 67% nitric acid and a catalytic amount of sodium nitrite, cooled to 5-10 °C.

-

Slowly add the 3,4-dimethoxyacetophenone solution to the nitric acid/sodium nitrite solution dropwise over 2-3 hours, maintaining the temperature between 5-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 1-2 hours.

-

Pour the reaction mixture into ice water with vigorous stirring.

-

Extract the aqueous phase with dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone as a yellow solid.

Synthesis of this compound

This protocol is based on the common reduction of an aromatic nitro group to an amine using catalytic hydrogenation.

Materials:

-

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply

-

Filter agent (e.g., Celite)

Procedure:

-

Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)ethanone in methanol or ethanol in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture at a slightly elevated temperature (e.g., 50 °C).

-

Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The crude product can be further purified by recrystallization if necessary.

Spectroscopic Data

Biological Activity and Signaling Pathways

This compound has been identified as a potential topoisomerase and Epidermal Growth Factor Receptor (EGFR) inhibitor.[3] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for drug development.

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling cascade and the putative point of inhibition by this compound.

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow for Kinase Inhibition Assay

The following workflow outlines a general procedure to assess the inhibitory activity of this compound against EGFR.

Caption: EGFR Kinase Inhibition Assay Workflow.

Safety Information

Table 4: GHS Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |

| P501 | Dispose of contents/container to an approved waste disposal plant |

Note: This safety information is based on aggregated data and may not be exhaustive. Always consult the material safety data sheet (MSDS) before handling this chemical.

Conclusion

This compound is a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its role as a scaffold for the synthesis of complex heterocyclic systems and its potential as an EGFR inhibitor make it a compound of interest for further investigation. The synthetic protocols provided herein offer a viable route to this molecule, enabling further research into its chemical and biological properties. Future work should focus on the experimental validation of its biological activity and the elucidation of its precise mechanism of action.

References

An In-depth Technical Guide to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 4101-30-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, also known as 2'-Amino-4',5'-dimethoxyacetophenone, a versatile building block in organic synthesis with significant potential in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and biological activities, with a focus on its roles as a topoisomerase and epidermal growth factor receptor (EGFR) inhibitor. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in their scientific endeavors.

Chemical and Physical Properties

This compound is a substituted acetophenone with the chemical formula C₁₀H₁₃NO₃.[1][2] It presents as a light orange to yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4101-30-8 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.22 g/mol | [1][2] |

| Appearance | Light orange to yellow crystalline powder | [3] |

| Melting Point | 106-108 °C | |

| Boiling Point (Predicted) | 343.5 ± 37.0 °C at 760 mmHg | |

| Density (Predicted) | 1.139 g/cm³ | |

| Solubility | Soluble in Methanol | |

| InChI | 1S/C10H13NO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,11H2,1-3H3 | [1] |

| InChIKey | KGKWXEGYKGTMAK-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)c1cc(c(cc1N)OC)OC | [1] |

Synonyms: 2'-Amino-4',5'-dimethoxyacetophenone, 2-Acetyl-4,5-dimethoxyaniline.[3]

Synthesis

A plausible and commonly utilized synthetic route to this compound involves a two-step process starting from 3,4-dimethoxyacetophenone:

-

Nitration: Friedel-Crafts nitration of 3,4-dimethoxyacetophenone to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.

-

Reduction: Reduction of the nitro group of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone to the corresponding amine.

Below are detailed experimental protocols for each step.

Experimental Protocol: Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (Intermediate)

This protocol is adapted from established nitration procedures for activated aromatic compounds.[4][5]

Materials:

-

3,4-dimethoxyacetophenone

-

Nitric acid (67% and 17%)

-

Sodium nitrite

-

Dichloromethane

-

Sodium sulfate (anhydrous)

-

Ice

Procedure:

-

Prepare a solution by dissolving 3,4-dimethoxyacetophenone in 17% nitric acid at 5-10 °C.

-

In a separate reaction vessel, prepare a solution of 67% nitric acid and a catalytic amount of sodium nitrite, and cool it to 5-10 °C.

-

Slowly add the 3,4-dimethoxyacetophenone solution to the nitric acid/sodium nitrite solution dropwise over 2-3 hours, maintaining the temperature between 5-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 1-2 hours.

-

Pour the reaction mixture into ice water with vigorous stirring.

-

Extract the aqueous phase with dichloromethane.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone as a yellow solid.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the reduction of an aromatic nitro group using a metal catalyst.

Materials:

-

1-(4,5-dimethoxy-2-nitrophenyl)ethanone

-

Ethanol or Methanol

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas or a hydrogen donor (e.g., ammonium formate, hydrazine)

Procedure:

-

Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)ethanone in ethanol or methanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

If using hydrogen gas, purge the flask with nitrogen and then introduce hydrogen gas (typically at atmospheric pressure or slightly above, using a balloon).

-

If using a hydrogen donor, add the donor to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Signals/Peaks |

| ¹H NMR | Singlet for acetyl protons (~2.5 ppm), two singlets for methoxy protons (~3.8-3.9 ppm), two singlets for aromatic protons (~6.5 and ~7.2 ppm), and a broad singlet for the amine protons. |

| ¹³C NMR | Signal for the acetyl carbonyl carbon (~198 ppm), signals for aromatic carbons (some quaternary, some protonated), two signals for methoxy carbons (~56 ppm), and a signal for the acetyl methyl carbon (~26 ppm). |

| IR (Infrared) | N-H stretching bands (two peaks for a primary amine) around 3300-3500 cm⁻¹, a strong C=O stretching band for the ketone around 1650-1680 cm⁻¹, C-O stretching bands for the methoxy groups, and aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 195.09. |

Biological Activity and Mechanisms of Action

This compound has been identified as an inhibitor of both topoisomerase and the epidermal growth factor receptor (EGFR), suggesting its potential as an anticancer agent.[2]

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. Inhibitors of these enzymes can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The proposed mechanism involves the stabilization of the transient topoisomerase-DNA covalent complex, preventing the re-ligation of the DNA strand.

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers. Small molecule inhibitors typically compete with ATP for binding to the intracellular kinase domain of EGFR, thereby blocking its autophosphorylation and the activation of downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-Akt pathways.

Applications in Research and Drug Development

This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules. Its utility as a building block is enhanced by the presence of three reactive sites: the amino group, the acetyl group, and the aromatic ring, which can be further functionalized. Researchers in drug discovery can utilize this compound as a scaffold for the development of novel inhibitors targeting topoisomerases, EGFR, or other kinases, potentially leading to the discovery of new therapeutic agents for cancer and other diseases.

Safety Information

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE).

Conclusion

This compound is a chemical compound with significant potential for researchers in organic synthesis and medicinal chemistry. Its established biological activities as a topoisomerase and EGFR inhibitor make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, synthesis, and biological relevance, aiming to facilitate further research and innovation in the field.

References

- 1. GSRS [precision.fda.gov]

- 2. 2'-Amino-4',5'-dimethoxyacetophenone | 4101-30-8 | FA70489 [biosynth.com]

- 3. 2'-Amino-4',5'-dimethoxyacetophenone 4101-30-8 | TCI AMERICA [tcichemicals.com]

- 4. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 5. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE | 4101-32-0 [chemicalbook.com]

In-Depth Technical Guide: 1-(2-Amino-4,5-dimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-4,5-dimethoxyphenyl)ethanone, a substituted acetophenone, serves as a versatile building block in medicinal chemistry and a subject of interest in biochemical research. Its structural motif is found in a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and its role as a modulator of key cellular signaling pathways. While noted as a topoisomerase and EGFR inhibitor, publicly available quantitative data on its inhibitory activity is limited. This document aims to consolidate the available technical information and provide detailed experimental protocols relevant to its study.

Chemical Identity and Properties

Synonyms and Identifiers

The compound is known by several names and identifiers, which are crucial for cross-referencing in literature and databases.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | 2'-Amino-4',5'-dimethoxyacetophenone, 2-Acetyl-4,5-dimethoxyaniline |

| CAS Number | 4101-30-8 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| InChI Key | KGKWXEGYKGTMAK-UHFFFAOYSA-N |

| SMILES | CC(=O)c1cc(c(cc1N)OC)OC |

Physicochemical Properties

| Property | Value |

| Appearance | Pale yellow to yellow crystalline powder |

| Melting Point | 106-108 °C |

| Boiling Point | 343.5 ± 37.0 °C (Predicted) |

| Solubility | Soluble in methanol |

Synthesis and Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 3,4-dimethoxyacetophenone followed by the reduction of the resulting nitro group.

Step 1: Synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice-water bath, dissolve 3,4-dimethoxyacetophenone in glacial acetic acid.

-

Nitration: Slowly add red fuming nitric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the mixture for an additional 20-30 minutes.

-

Work-up: Pour the reaction mixture into ice water to precipitate the product.

-

Purification: Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, filter off the catalyst (if using Pd/C). If a chemical reducing agent was used, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.

Topoisomerase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of this compound against topoisomerase I.

-

Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing supercoiled plasmid DNA, and topoisomerase I reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase I enzyme to each tube.

-

Incubation: Incubate the reaction mixtures at 37 °C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS, bromophenol blue, and glycerol.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. The inhibition of topoisomerase I is determined by the reduction in the amount of relaxed DNA compared to the control.

EGFR Kinase Activity Assay

This protocol provides a framework for evaluating the inhibitory effect of the compound on EGFR kinase activity.

-

Reaction Setup: In a 96-well plate, add the EGFR kinase assay buffer, a suitable peptide substrate for EGFR, and ATP.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells. Include appropriate controls (no enzyme, no inhibitor).

-

Enzyme Addition: Initiate the kinase reaction by adding purified recombinant human EGFR enzyme to each well.

-

Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Biological Activity and Signaling Pathways

This compound is reported to be an inhibitor of topoisomerase and the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication and transcription.[2] Inhibitors of these enzymes can induce DNA damage and are often used as anticancer agents.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR pathway is a hallmark of many cancers. Inhibition of this pathway is a key strategy in cancer therapy.

The diagram below illustrates the EGFR signaling pathway and the putative point of inhibition by this compound.

References

The Cornerstone of Complex Molecules: A Technical Guide to 2'-Amino-4',5'-dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-4',5'-dimethoxyacetophenone is a versatile aromatic ketone that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, most notably in the pharmaceutical industry. Its unique substitution pattern, featuring both an amine and two methoxy groups on the phenyl ring, makes it a reactive and valuable precursor for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its fundamental applications, focusing on its role as a key intermediate in the synthesis of bioactive molecules, and offers detailed experimental protocols and data for its practical use in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of 2'-Amino-4',5'-dimethoxyacetophenone is provided in the table below, offering a quick reference for researchers.

| Property | Value |

| CAS Number | 4101-30-8[1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₃[1] |

| Molecular Weight | 195.22 g/mol [1] |

| Appearance | Light orange to yellow to green powder/crystal |

| Melting Point | 105.0 to 109.0 °C |

| Purity | >98.0% (GC) |

| Solubility | Soluble in various organic solvents |

| Storage | Store at 2°C - 8°C in a well-closed container, protected from light[1] |

Core Application: A Key Intermediate in Tivozanib Synthesis

One of the most significant applications of 2'-Amino-4',5'-dimethoxyacetophenone is its role as a key starting material in the synthesis of Tivozanib.[4] Tivozanib is a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[4] The synthesis of Tivozanib from 2'-Amino-4',5'-dimethoxyacetophenone underscores the importance of this acetophenone derivative in accessing complex and medically relevant quinoline scaffolds.

The initial step in this synthetic pathway involves the cyclization of 2'-Amino-4',5'-dimethoxyacetophenone to form the quinolinone core. This transformation is a critical step that establishes the heterocyclic framework of Tivozanib.

Logical Workflow for the Initial Stage of Tivozanib Synthesis

Caption: Initial cyclization step in the synthesis of a Tivozanib intermediate.

Experimental Protocols

Synthesis of 6,7-Dimethoxyquinolin-4-ol from 2'-Amino-4',5'-dimethoxyacetophenone

This protocol is based on the general procedures outlined in the synthesis of Tivozanib.[4][5]

Materials:

-

2'-Amino-4',5'-dimethoxyacetophenone

-

Ethyl formate

-

Appropriate solvent (e.g., toluene, ethanol)

-

Base (e.g., sodium ethoxide, potassium carbonate)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard work-up and purification equipment (e.g., filtration apparatus, rotary evaporator, recrystallization solvents)

Procedure:

-

In a clean, dry reaction flask, dissolve 2'-Amino-4',5'-dimethoxyacetophenone in the chosen solvent.

-

Add the base to the reaction mixture. The molar ratio of the base to the starting material should be optimized based on the specific base used.

-

Add an excess of ethyl formate to the mixture. A typical molar ratio of 2'-Amino-4',5'-dimethoxyacetophenone to ethyl formate is in the range of 1:1 to 1:6.[5]

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an appropriate work-up procedure. This may involve neutralization with acid, extraction with an organic solvent, and washing with brine.

-

The crude product can be purified by recrystallization from a suitable solvent to yield pure 6,7-dimethoxyquinolin-4-ol.

Note: The specific reaction conditions, including solvent, base, temperature, and reaction time, may require optimization for best results.

Biological Activity: Targeting the VEGFR Signaling Pathway

As a precursor to Tivozanib, 2'-Amino-4',5'-dimethoxyacetophenone is integral to the development of a potent inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR, Tivozanib effectively cuts off the blood supply to the tumor, thereby impeding its growth.

VEGFR Signaling Pathway and Inhibition by Tivozanib

Caption: Inhibition of the VEGFR signaling pathway by Tivozanib.

Other Potential Applications

While its role in Tivozanib synthesis is well-documented, the chemical structure of 2'-Amino-4',5'-dimethoxyacetophenone suggests its utility as a scaffold for a broader range of bioactive compounds. The amino and ketone functionalities allow for the construction of various heterocyclic systems, such as quinazolines, benzodiazepines, and other fused ring systems, which are prevalent in medicinal chemistry.

Derivatives of structurally similar aminoacetophenones have been explored for various biological activities, including:

-

Antimicrobial and Antifungal Activity: Quinazoline derivatives, which can be synthesized from aminoacetophenones, have shown promising activity against various bacterial and fungal strains.

-

Anticancer Activity: Beyond VEGFR inhibition, other quinazoline and related heterocyclic compounds derived from aminoacetophenones are being investigated as inhibitors of other kinases, such as the Epidermal Growth Factor Receptor (EGFR). While initial commercial sources suggested a direct role for 2'-Amino-4',5'-dimethoxyacetophenone as an EGFR and topoisomerase inhibitor, primary scientific literature to substantiate these claims is currently lacking.[1]

-

Proteomics Research: Although its specific application is not yet widely published, amino-containing compounds can be used as derivatizing agents in proteomics to enhance the ionization and detection of certain molecules in mass spectrometry. Further research is needed to explore the potential of 2'-Amino-4',5'-dimethoxyacetophenone in this field.

Conclusion

2'-Amino-4',5'-dimethoxyacetophenone is a valuable and versatile chemical intermediate with a significant and proven application in the synthesis of the anti-cancer drug Tivozanib. Its chemical reactivity opens the door for the synthesis of a wide array of other potentially bioactive heterocyclic compounds. This technical guide provides a foundational understanding of its properties, key applications, and practical synthetic methodologies, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. Further exploration of this compound's synthetic utility is likely to yield novel molecules with interesting and beneficial biological activities.

References

- 1. 2'-Amino-4',5'-dimethoxyacetophenone | 4101-30-8 | FA70489 [biosynth.com]

- 2. cphi-online.com [cphi-online.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102532116A - Synthesis method of anti-tumor targeted therapeutic drug tivozanib - Google Patents [patents.google.com]

Potential Biological Activity of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(2-Amino-4,5-dimethoxyphenyl)ethanone (Figure 1) is an aromatic ketone containing amino and methoxy functional groups. These structural features are present in a variety of biologically active molecules, suggesting its potential as a pharmacophore or a key intermediate in the synthesis of novel therapeutic agents. This compound has been identified by at least one commercial source as a dual inhibitor of topoisomerase and the epidermal growth factor receptor (EGFR), both of which are validated targets in oncology.[1] This guide aims to consolidate the current understanding of this molecule's potential biological activities, provide standardized methodologies for its investigation, and visualize the pertinent cellular pathways.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound.

Putative Biological Activities and Mechanisms of Action

Epidermal Growth Factor Receptor (EGFR) Inhibition

According to commercial data, this compound is suggested to inhibit the EGFR signaling pathway.[1] The proposed mechanism involves the binding of the molecule to the iminium group on the receptor, which in turn prevents the binding of its natural ligands, such as epidermal growth factor (EGF).[1] This action would block the downstream signal transduction cascade that promotes cell division and survival.[1] The pharmacophore of this compound is also noted to have similarities to lapatinib, a known EGFR and HER2 inhibitor used in breast cancer therapy.[1]

Topoisomerase Inhibition

The compound is also described as a topoisomerase inhibitor.[1] Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. Inhibitors of these enzymes can lead to DNA damage and ultimately trigger apoptosis in rapidly dividing cells, a hallmark of anticancer drugs.

Quantitative Data Summary

A thorough review of scientific literature did not yield specific quantitative data (e.g., IC50 or EC50 values) for the inhibitory activities of this compound against EGFR, topoisomerase, or cancer cell lines. The information available is summarized in Table 1.

| Biological Target/Activity | Compound | Reported Effect | Quantitative Data (IC50) | Source/Reference |

| EGFR | This compound | Inhibition of receptor signaling | Not Available | [1] |

| Topoisomerase | This compound | Inhibition of enzyme activity | Not Available | [1] |

| Bird Repellant | 2''-Amino-4'',5''-Dimethoxyacetophenone | Repellant activity | Not Applicable | ChemicalBook |

Detailed Experimental Protocols (Exemplary)

The following are detailed, exemplary protocols for assessing the potential biological activities of this compound. These are standard methods and would require optimization for the specific compound.

In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR.

Materials:

-

Recombinant human EGFR (catalytic domain)

-

Biotinylated poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound dissolved in DMSO

-

Streptavidin-coated plates

-

Anti-phosphotyrosine antibody conjugated to a reporter (e.g., HRP)

-

Detection reagent (e.g., TMB substrate)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the kinase buffer, the biotinylated substrate, and the test compound dilutions.

-

Initiate the reaction by adding a solution of EGFR and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound reagents.

-

Add the anti-phosphotyrosine antibody and incubate.

-

Wash the plate and add the detection reagent.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Topoisomerase I DNA Relaxation Assay

Objective: To assess the inhibitory effect of this compound on the catalytic activity of human topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

Test compound dissolved in DMSO

-

Agarose gel

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Prepare reaction mixtures containing the assay buffer and supercoiled DNA.

-

Add serial dilutions of the test compound.

-

Add human Topoisomerase I to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding the DNA loading dye containing SDS.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Visualizations: Signaling Pathways and Workflows

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway, which is a putative target of this compound.

Caption: Putative inhibition of the EGFR signaling pathway.

Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for the initial in vitro evaluation of a compound's biological activity.

Caption: General workflow for in vitro biological evaluation.

Role as a Chemical Intermediate

While direct evidence for the biological activity of this compound is limited, it is a recognized building block in medicinal chemistry. Its functional groups allow for its use in the synthesis of more complex molecules with demonstrated biological activities, such as quinolones and other heterocyclic compounds. This highlights its importance as a starting material in drug discovery programs.

Conclusion and Future Directions

This compound presents an intriguing profile based on preliminary commercial data suggesting dual inhibitory activity against EGFR and topoisomerase. However, a critical gap exists in the peer-reviewed scientific literature to substantiate these claims. Future research should prioritize the systematic evaluation of this compound using the exemplary protocols outlined in this guide. Key steps will include:

-

In vitro validation: Performing kinase and topoisomerase assays to obtain quantitative measures of inhibition (IC50 values).

-

Cell-based studies: Assessing the cytotoxic effects on a panel of cancer cell lines, particularly those with known EGFR mutations or dependencies.

-

Mechanism of action studies: Utilizing techniques such as Western blotting to confirm the inhibition of EGFR phosphorylation and downstream signaling pathways in cellular models.

Such studies are essential to validate the initial claims and to determine if this compound or its derivatives warrant further development as potential anticancer agents.

References

An In-depth Technical Guide to the Derivatives of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone: Synthesis, Therapeutic Potential, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone represent a promising class of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a particular focus on the formation of quinazoline and quinazolinone scaffolds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds, most notably 6,7-dimethoxyquinazoline derivatives. The quinazoline ring system is a well-established pharmacophore found in numerous clinically approved drugs and biologically active molecules, exhibiting a broad spectrum of pharmacological activities including anticancer, anticonvulsant, and antimicrobial effects. The presence of the dimethoxy substitution pattern on the benzene ring of the quinazoline core is often associated with enhanced biological activity, making derivatives from this specific precursor of particular interest in medicinal chemistry.

Synthetic Pathways

The primary synthetic utility of this compound lies in its role as a precursor for 6,7-dimethoxy-substituted quinazolines and quinazolinones. A general and efficient synthetic approach involves the cyclocondensation of the 2-aminoacetophenone core with various reagents.

General Synthesis of 6,7-Dimethoxy-4(3H)-quinazolinones

A common and versatile method for the synthesis of 6,7-dimethoxy-4(3H)-quinazolinones from this compound involves a multi-step sequence. While specific literature detailing this exact transformation is limited, established synthetic routes for quinazolinones from 2-aminoacetophenones can be applied. A plausible pathway is outlined below.

Experimental Protocol (Generalised):

A mixture of this compound and a slight excess of ammonium acetate is heated, typically without a solvent or in a high-boiling solvent like nitrobenzene. The resulting intermediate is then cyclized by heating with formic acid or formamide to yield the corresponding 6,7-dimethoxy-4-methyl-3H-quinazolin-4-one. Further derivatization can be achieved by introducing various substituents at the N-3 position.

Therapeutic Potential and Biological Activities

While specific biological data for derivatives synthesized directly from this compound is not extensively reported, the broader class of 6,7-dimethoxyquinazoline derivatives has been widely studied, revealing significant therapeutic potential in several areas.

Anticancer Activity

Numerous 6,7-dimethoxyquinazoline derivatives have demonstrated potent anticancer activity, often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival. A notable target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Quantitative Data for Analogous 6,7-Dimethoxyquinazoline Derivatives:

| Compound Analogue | Target Cell Line | IC50 (µM) | Reference |

| WHI-P154 (4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline) | U373 Glioblastoma | ~5 | |

| WHI-P154 | U87 Glioblastoma | ~5 | |

| Compound 9b ((E)‐3‐(3,4‐Dimethoxyphenyl)‐1‐(4‐(quinazolin‐4‐yloxy)phenyl)prop‐2‐en‐1‐one) | Leukemia Cell Lines | - (70% growth inhibition) | |

| Compound 17 (a 2-substituted quinazoline) | Various Cancer Cell Lines | Varies |

Antimicrobial Activity

The quinazoline scaffold is also recognized for its antimicrobial properties. Derivatives of 6,7-dimethoxyquinazoline have been reported to exhibit activity against a range of pathogenic bacteria and fungi. The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol for Antimicrobial Screening (General):

The antimicrobial activity of synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). A standardized inoculum of the test microorganism is added to serial dilutions of the test compound in a suitable broth medium. After incubation, the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anticonvulsant Activity

Certain quinazolinone derivatives have shown promise as anticonvulsant agents. The proposed mechanism often involves the modulation of GABAergic neurotransmission, a key inhibitory pathway in the central nervous system.

Quantitative Data for Analogous Quinazolinone Derivatives:

| Compound Analogue | Test Model | ED50 (mg/kg) | Reference |

| Compound 5f (a quinazolinone derivative) | MES Test (mice) | 28.90 | |

| Compound 5b (a quinazolinone derivative) | MES Test (mice) | 47.38 | |

| Compound 5c (a quinazolinone derivative) | MES Test (mice) | 56.40 | |

| Compound 8h (a triazoloquinazoline derivative) | MES Test (mice) | 27.4 |

Structure-Activity Relationships (SAR)

Based on studies of analogous 6,7-dimethoxyquinazoline derivatives, several structure-activity relationships can be inferred:

-

Substitution at the 4-position: The nature of the substituent at the 4-position of the quinazoline ring is critical for anticancer activity. Anilino groups, particularly those with specific halogen and hydroxyl substitutions, have been shown to be beneficial for EGFR inhibition.

-

Lipophilicity: Increasing the lipophilicity of the molecule, for instance by adding an n-butyl group at the N-3 position of the quinazolinone ring, can influence cytotoxic activity.

-

Aryl and Arylmethyl Groups at the 2-position: For cytotoxic activity, having a one-atom linker between the quinazoline ring and an aryl group at the 2-position appears to be more effective than direct attachment.

Future Directions

The derivatives of this compound represent a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

-

Systematic Synthesis and Screening: A systematic synthesis of a library of derivatives with diverse substitutions at the 2, 3, and 4-positions of the quinazoline core is warranted to fully explore the therapeutic potential.

-

Mechanism of Action Studies: For promising compounds, detailed mechanistic studies are crucial to elucidate their molecular targets and signaling pathways.

-

In Vivo Efficacy and Safety Profiling: Lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Conclusion

This compound is a valuable building block for the synthesis of 6,7-dimethoxy-substituted quinazoline and quinazolinone derivatives. While specific data on the direct derivatives of this starting material are emerging, the extensive research on analogous compounds strongly suggests a high potential for the discovery of novel anticancer, antimicrobial, and anticonvulsant agents. This technical guide provides a foundational understanding to stimulate and guide further research and development in this promising area of medicinal chemistry.

The Pivotal Role of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-4,5-dimethoxyphenyl)ethanone, also known as 2'-Amino-4',5'-dimethoxyacetophenone, is a highly functionalized aromatic ketone that serves as a critical building block in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Its unique substitution pattern, featuring an acetyl group, an amino group, and two methoxy groups on the benzene ring, provides multiple reactive sites for diverse chemical transformations. This technical guide provides an in-depth overview of its synthesis, key reactions, and significant applications, particularly in the development of targeted cancer therapies. Detailed experimental protocols, quantitative data, and visual diagrams of relevant biological pathways are presented to support researchers in leveraging this versatile intermediate for novel molecular design and drug discovery.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 4101-30-8 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol [1] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 106-108 °C |

| Boiling Point | 343.5 ± 37.0 °C at 760 mmHg |

| Solubility | Sparingly soluble in water[2] |

| SMILES | CC(=O)c1cc(c(cc1N)OC)OC[1] |

| InChIKey | KGKWXEGYKGTMAK-UHFFFAOYSA-N[1] |

Synthesis of this compound

A common and efficient synthetic route to this compound involves a three-step process starting from commercially available 1,2-dimethoxybenzene. This pathway includes a Friedel-Crafts acylation, followed by nitration and subsequent reduction of the nitro group.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene to Synthesize 3,4-Dimethoxyacetophenone

-

Materials: 1,2-Dimethoxybenzene, Acetic Anhydride, Polyphosphoric Acid.

-

Procedure:

-

To a stirred solution of 1,2-dimethoxybenzene (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 eq).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add polyphosphoric acid (PPA) or another Lewis acid catalyst (e.g., AlCl₃) portion-wise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to afford 3,4-dimethoxyacetophenone as a white solid.

-

Step 2: Nitration of 3,4-Dimethoxyacetophenone to yield 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

-

Materials: 3,4-Dimethoxyacetophenone, Fuming Nitric Acid, Glacial Acetic Acid.

-

Procedure: [3]

-

Dissolve 3,4-dimethoxyacetophenone (1.0 eq) in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice-water bath.

-

Add red fuming nitric acid (2.0 eq) dropwise to the cooled solution, ensuring the temperature of the reaction mixture is maintained below 10 °C.

-

After the addition is complete, stir the mixture for an additional 20 minutes at low temperature.

-

Pour the reaction mixture into a beaker containing ice-water, which will cause the product to precipitate.

-

Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 1-(4,5-dimethoxy-2-nitrophenyl)ethanone as a yellow solid.[3]

-

Step 3: Reduction of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone to this compound

-

Materials: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone, Iron powder, Ammonium Chloride, Ethanol, Water.

-

Procedure:

-

In a round-bottom flask, create a suspension of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (Fe, 3.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq) to the suspension.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 1,2-Dimethoxybenzene | 3,4-Dimethoxyacetophenone | Acetic Anhydride, PPA | 85-95% |

| 2 | 3,4-Dimethoxyacetophenone | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | Fuming Nitric Acid, Acetic Acid | 58%[3] |

| 3 | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | This compound | Fe, NH₄Cl | 80-90% |

Application in the Synthesis of Anticancer Drug Intermediates

This compound is a key precursor in the synthesis of quinoline-based anticancer agents. A notable application is in the preparation of 4-chloro-6,7-dimethoxyquinoline, a crucial intermediate for the synthesis of tyrosine kinase inhibitors like Cabozantinib and Tivozanib.[2]

Workflow for the Synthesis of 4-chloro-6,7-dimethoxyquinoline

Caption: Synthetic route to 4-chloro-6,7-dimethoxyquinoline.

Experimental Protocol: Synthesis of 4-chloro-6,7-dimethoxyquinoline

This synthesis is adapted from a patented procedure[4] that utilizes the nitro-precursor of the title compound. The reduction of the nitro group and subsequent cyclization can be performed in one pot.

-

Condensation: 2-Nitro-4,5-dimethoxyacetophenone is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[4]

-

Reduction and Cyclization: The resulting enaminone is then subjected to a hydrogenation reaction (e.g., using a palladium catalyst), which reduces the nitro group to an amine. This intermediate amine spontaneously cyclizes to form 4-hydroxy-6,7-dimethoxyquinoline.[4]

-

Chlorination: The final step involves the chlorination of the 4-hydroxyquinoline derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the target compound, 4-chloro-6,7-dimethoxyquinoline.[4]

Role in Targeting Cancer-Related Signaling Pathways

The derivatives of this compound, such as Cabozantinib and Tivozanib, are potent inhibitors of receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR). Additionally, some quinoline-based compounds have shown activity as topoisomerase inhibitors.

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

Caption: Inhibition of the EGFR signaling pathway by a TKI.

Topoisomerase Inhibition Mechanism

Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. Inhibiting these enzymes leads to DNA damage and apoptosis in rapidly dividing cancer cells.

Caption: Mechanism of topoisomerase inhibition.

Conclusion

This compound is a cornerstone intermediate in contemporary organic synthesis, particularly for the construction of complex heterocyclic systems with significant biological activity. Its straightforward multi-step synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an invaluable tool for medicinal chemists and drug development professionals. The successful application of this building block in the synthesis of potent anticancer agents underscores its importance and highlights the potential for the development of novel therapeutics based on its scaffold. The detailed protocols and pathway visualizations provided in this guide aim to facilitate further research and innovation in this exciting area of organic and medicinal chemistry.

References

- 1. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 2. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone: A Versatile Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and explores its role as a building block in the creation of targeted therapeutics, including its interaction with critical signaling pathways.

Chemical and Physical Properties

This compound, also known as 2'-Amino-4',5'-dimethoxyacetophenone, is a multifaceted organic compound valued for its utility in synthesizing a variety of heterocyclic systems. Its chemical structure, featuring an acetophenone core with both an amino and two methoxy substituents, provides multiple reactive sites for further chemical modifications.

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.22 g/mol | [1][2] |

| CAS Number | 4101-30-8 | [3] |

| Appearance | Light orange to yellow to green powder/crystal | [3] |

| Melting Point | 106-108 °C | [3] |

| Boiling Point (Predicted) | 343.5 ± 37.0 °C | [3] |

| Density (Predicted) | 1.139 g/cm³ | [3] |

| pKa (Predicted) | 2.48 ± 0.10 | [3] |

| Solubility | Soluble in Methanol | [3] |

Synthesis of this compound

Proposed Synthetic Pathway: Acetylation of 3,4-Dimethoxyaniline

A likely synthetic route involves the direct acetylation of 3,4-dimethoxyaniline (also known as 4-aminoveratrole). The amino group directs the incoming acetyl group to the ortho position, facilitated by the activating methoxy groups.

Detailed Experimental Protocol

Materials:

-

3,4-Dimethoxyaniline

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, Buchner funnel)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 3,4-dimethoxyaniline in 50 mL of glacial acetic acid.

-

Addition of Acetylating Agent: To the stirred solution, slowly add 1.2 equivalents of acetic anhydride via a dropping funnel. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Precipitation and Filtration: A precipitate of the product should form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel and wash the solid with cold water.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Applications as a Chemical Building Block in Drug Development

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant pharmacological activity. Its utility stems from the presence of the ortho-amino acetophenone moiety, which can readily undergo cyclization reactions to form quinolines, quinazolines, and other important scaffolds in medicinal chemistry.

Role as a Topoisomerase Inhibitor and Interaction with EGFR Signaling Pathway

Derivatives of this compound have been identified as potential topoisomerase inhibitors and have been shown to interact with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9][10][11][12]

Topoisomerase I Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[10][13] Topoisomerase I introduces a transient single-strand break in the DNA, allowing the DNA to unwind, and then re-ligates the break.[9][10] Small molecule inhibitors can stabilize the covalent complex between topoisomerase I and the cleaved DNA strand, preventing re-ligation and leading to the accumulation of DNA strand breaks, which ultimately triggers apoptosis in rapidly dividing cancer cells.[10][12][13]

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[14][15][16] Upon binding of its ligand, such as EGF, the receptor dimerizes and becomes autophosphorylated on specific tyrosine residues.[16] This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, ultimately leading to changes in gene expression that promote cell proliferation and survival.[14][16] Aberrant EGFR signaling is a hallmark of many cancers. Certain derivatives of this compound can act as EGFR inhibitors, blocking the downstream signaling and thereby inhibiting cancer cell growth.

References

- 1. GSRS [precision.fda.gov]

- 2. 4101-30-8|this compound|BLD Pharm [bldpharm.com]

- 3. 2'-AMINO-4',5'-DIMETHOXYACETOPHENONE | 4101-30-8 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. Type I topoisomerase - Wikipedia [en.wikipedia.org]

- 10. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Research of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-4,5-dimethoxyphenyl)ethanone, also known as 2'-Amino-4',5'-dimethoxyacetophenone, is a key chemical intermediate in the synthesis of a variety of heterocyclic compounds, most notably quinazoline and quinazolinone derivatives.[1] While the compound itself has been investigated for its potential biological activities, its primary significance in medicinal chemistry lies in its role as a versatile scaffold for the development of potent anticancer agents.[2][3] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanistic studies related to this compound and its derivatives, with a focus on their potential as topoisomerase and epidermal growth factor receptor (EGFR) inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4101-30-8 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][4] |

| Molecular Weight | 195.22 g/mol | [4] |

| Appearance | Pale yellow to yellow crystalline powder | |

| Melting Point | 107 °C | [2] |

| Solubility | Sparingly soluble in water | [1] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

Synthesis of this compound

The synthesis of this compound is a critical first step in the development of its derivatives. A common and effective synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic methodologies for amino acetophenones.

Materials:

-

3,4-Dimethoxyaniline

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Acetylation of 3,4-Dimethoxyaniline:

-

Dissolve 3,4-dimethoxyaniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetyl chloride dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(3,4-dimethoxyphenyl)acetamide.

-

-

Fries Rearrangement:

-

To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0°C, add the N-(3,4-dimethoxyphenyl)acetamide obtained in the previous step.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature and then pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Recrystallize the purified product from ethanol to obtain this compound as a crystalline solid.

-

Biological Activities and Mechanism of Action of Derivatives

While direct quantitative biological data for this compound is limited in publicly available literature, its derivatives, particularly quinazolines, have demonstrated significant potential as anticancer agents. These derivatives have been shown to act as inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Topoisomerase I.[2]

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation.[5] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it an attractive target for cancer therapy.

The binding of a ligand, such as EGF, to the extracellular domain of EGFR triggers a conformational change, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell growth and survival.

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Topoisomerase I Inhibition

Topoisomerases are nuclear enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[6] Topoisomerase I creates transient single-strand breaks in the DNA, allowing the DNA to unwind. Cancer cells, due to their high proliferation rate, are particularly dependent on topoisomerases, making them excellent targets for chemotherapy.

Topoisomerase I inhibitors act by stabilizing the covalent complex between the enzyme and the cleaved DNA strand. This prevents the re-ligation of the DNA, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a highly cytotoxic lesion that triggers a DNA damage response, ultimately leading to programmed cell death (apoptosis).

Caption: Topoisomerase I Inhibition and Apoptosis Induction Pathway.

Quantitative Data on Derivatives of this compound

Several studies have synthesized and evaluated the anticancer activity of quinazoline derivatives prepared from this compound. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for some of these derivatives against various cancer cell lines.

| Derivative | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6,7-dimethoxy-4-(4-methoxyanilino)quinazoline | A549 (Lung Carcinoma) | 0.020 | [7] |

| 6,7-dimethoxy-4-(4-ethoxyanilino)quinazoline | HCT116 (Colon Carcinoma) | 0.038 | [7] |

| 2-((6-fluoro-2-(4-fluorophenyl)quinazolin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide | EGFR-overexpressing cell lines | ~10 | [5] |

| Fluoroquinazolinone Derivative G | MCF-7 (Breast Cancer) | 0.44 | [8] |

| Fluoroquinazolinone Derivative E | MDA-MBA-231 (Breast Cancer) | 0.43 | [8] |

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of derivatives of this compound.

Experimental Workflow for In Vitro Anticancer Screening

A typical workflow for the initial in vitro screening of newly synthesized compounds for anticancer activity is depicted below.

Caption: General Workflow for In Vitro Anticancer Drug Screening.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A549, HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds dissolved in DMSO

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should be less than 0.5%.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

After incubation, carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I assay buffer

-

Test compounds dissolved in DMSO

-

Sterile deionized water

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Loading dye

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

1x Topoisomerase I assay buffer

-

Supercoiled plasmid DNA (e.g., 200-500 ng)

-

Test compound at various concentrations (final DMSO concentration < 1%)

-

Sterile deionized water to a final volume of 20 µL.

-

-

Include a negative control (no enzyme), a positive control (enzyme without inhibitor), and a vehicle control (enzyme with DMSO).

-

-

Enzyme Addition and Incubation:

-

Add a pre-determined amount of Topoisomerase I enzyme to each reaction tube (except the negative control).

-

Incubate the reactions at 37°C for 30 minutes.

-

-

Reaction Termination and Gel Electrophoresis:

-

Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 20 mg/mL proteinase K, followed by incubation at 37°C for 15 minutes.

-

Add loading dye to each reaction mixture.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-